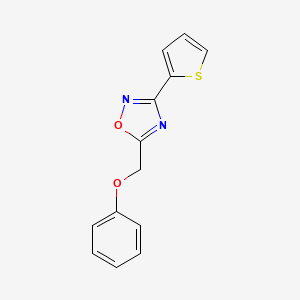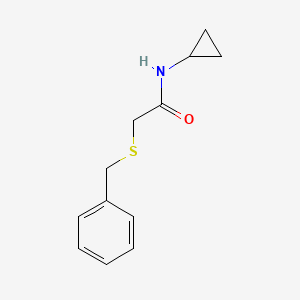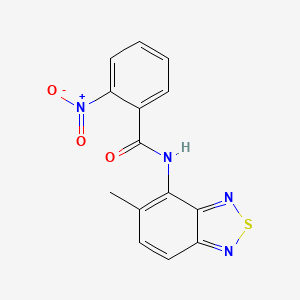![molecular formula C22H24N4O2 B5556757 1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone](/img/structure/B5556757.png)
1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone, also known as MPPB, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been found to have unique properties that make it useful in studying certain biochemical and physiological effects.
Aplicaciones Científicas De Investigación
G Protein-Biased Dopaminergics Discovery
A study by Möller et al. (2017) introduced 1,4-disubstituted aromatic piperazines as privileged structures for aminergic G protein-coupled receptors. A significant finding was the design of compounds with a pyrazolo[1,5-a]pyridine heterocyclic appendage, demonstrating high-affinity dopamine receptor partial agonists. These compounds showed a preference for G protein activation over β-arrestin recruitment, indicating potential as novel therapeutics for conditions such as psychosis, based on the antipsychotic activity observed in vivo (Möller et al., 2017).
Antimicrobial Activities of Piperazine Derivatives
Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including compounds with a piperazine linker, and evaluated their antimicrobial activities. The study found that certain derivatives exhibited good to moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2010).
Novel bis(pyrazole-benzofuran) Hybrids as Bacterial Biofilm Inhibitors
Research by Mekky and Sanad (2020) developed novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds showed significant antibacterial efficacies and biofilm inhibition activities, particularly against strains like E. coli, S. aureus, and S. mutans. This highlights the potential of such derivatives in addressing bacterial infections and biofilm-related diseases (Mekky & Sanad, 2020).
Anticonvulsant Activity of Kojic Acid Derivatives
A study by Aytemi̇r et al. (2010) explored the anticonvulsant activity of kojic acid derivatives, revealing that certain piperazine-substituted compounds exhibited significant activity against seizures in animal models. This suggests their potential application in treating epileptic disorders (Aytemi̇r et al., 2010).
In vitro Receptor Binding Assay of Pyrazolo[1,5-α]pyridines
Research on pyrazolo[1,5-α]pyridines, including those with a 4-methoxyphenyl piperazine structure, demonstrated their potential as dopamine D4 receptor ligands. This suggests a role in neurological and psychiatric disorders, highlighting the importance of structural modifications for therapeutic applications (Guca, 2014).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-4-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-21-9-7-20(8-10-21)26-14-13-24(17-22(26)27)15-18-5-2-3-6-19(18)16-25-12-4-11-23-25/h2-12H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYKMPWAQUSZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2=O)CC3=CC=CC=C3CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)


![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)
![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)
![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)

![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)

![5-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5556768.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)
![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)
